molecular formula C6H7N3O B1199803 3-Nitrosomethylaminopyridine CAS No. 69658-91-9

3-Nitrosomethylaminopyridine

Cat. No.: B1199803
CAS No.: 69658-91-9
M. Wt: 137.14 g/mol
InChI Key: GOPFSGIKKZFUJK-UHFFFAOYSA-N
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Description

3-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C6H7N3O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a methylaminopyridine structure. Nitrosamines, including this compound, have been studied extensively due to their implications in various fields, including pharmaceuticals and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrosomethylaminopyridine typically involves the nitrosation of N-methyl-3-aminopyridine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{N-methyl-3-aminopyridine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial to minimize the formation of unwanted by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrosomethylaminopyridine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

3-Nitrosomethylaminopyridine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.

    Medicine: Research into its effects on biological systems helps in understanding the risks associated with nitrosamine impurities in pharmaceuticals.

    Industry: It is used in the development of analytical methods for detecting nitrosamine impurities in various products

Mechanism of Action

The mechanism of action of 3-Nitrosomethylaminopyridine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA, proteins, and lipids. These interactions can lead to mutations, oxidative stress, and other cellular damage, contributing to its carcinogenic potential. The compound’s effects are mediated through pathways involving the formation of DNA adducts and the generation of reactive oxygen species .

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosopiperidine (NPIP)
  • N-nitrosodibutylamine (NDBA)

Comparison: 3-Nitrosomethylaminopyridine is unique due to its pyridine ring structure, which distinguishes it from other nitrosamines that typically have aliphatic or cyclic structures. This structural difference influences its reactivity and the types of reactions it undergoes. Additionally, the presence of the pyridine ring can affect its biological activity and toxicity profile compared to other nitrosamines .

Properties

IUPAC Name

N-methyl-N-pyridin-3-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9(8-10)6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPFSGIKKZFUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021051
Record name N-Methyl-N-nitroso-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69658-91-9
Record name 3-Nitrosomethylaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitroso-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrosomethylaminopyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33AY3C9WUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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